molecular formula C9H8BrNO B1487700 5-Bromo-3,4-dihydroquinolin-2(1H)-one CAS No. 880094-83-7

5-Bromo-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1487700
CAS No.: 880094-83-7
M. Wt: 226.07 g/mol
InChI Key: JGPDEKZRPAVYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) is a brominated derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold. It is characterized by a bicyclic structure with a ketone at position 2 and a bromine substituent at position 3. This compound is commercially available with ≥97% purity and is stored at 2–8°C to ensure stability . Its applications span pharmaceutical research, particularly in central nervous system (CNS) drug development and receptor modulation studies .

Biological Activity

5-Bromo-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article synthesizes the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrN0 and features a bromine atom at the 5-position of the quinoline ring. This structural modification is believed to enhance its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, impacting cellular processes such as energy production and biosynthesis.
  • Receptor Modulation : It exhibits affinity for dopamine receptors, particularly D2 receptors, which are crucial in neurological functions and disorders such as schizophrenia .
  • Antimicrobial Activity : The compound's ability to disrupt bacterial cell membranes and inhibit specific enzymes contributes to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. Its mechanism often involves:

  • Inhibition of Bacterial Enzymes : The compound can inhibit enzymes critical for bacterial survival, leading to cell death.
  • Disruption of Membrane Integrity : It may also compromise the integrity of bacterial membranes, further enhancing its efficacy against infections.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It demonstrates:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .
Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.0
MCF-7 (Breast Cancer)20.5
A549 (Lung Cancer)12.3

Neuropharmacological Effects

The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders. Studies have indicated:

  • Low Cytotoxic Profile : It shows promise as a lead compound for developing drugs targeting D2 receptors with minimal cytotoxicity .

Case Studies and Research Findings

  • Dopamine Receptor Modulation : A study synthesized derivatives of 3,4-dihydroquinolin-2(1H)-one and found that certain variants exhibited high affinity for D2 receptors while maintaining low cytotoxicity levels. This highlights the potential for developing new treatments for psychiatric disorders .
  • Antimycobacterial Activity : In another study focused on tuberculosis, quinolinone derivatives demonstrated significant activity against Mycobacterium tuberculosis strains, suggesting that modifications to the quinoline structure could enhance efficacy against resistant strains .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets, reinforcing the notion that structural modifications can lead to improved therapeutic profiles .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3,4-dihydroquinolin-2(1H)-one has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as cancer and infectious diseases.

  • Anticancer Activity : Studies indicate that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, research has demonstrated that derivatives of quinolinones exhibit significant cytotoxic effects against breast and colon cancer cells .
  • Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. It has shown effectiveness against several pathogenic strains, suggesting its potential use in developing new antimicrobial agents .

Biochemical Research

The compound plays a significant role in biochemical research due to its ability to modulate enzyme activities. It has been studied for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is vital for evaluating the safety profiles of drugs that may be co-administered with this compound .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its derivatives are utilized in various synthetic pathways to create novel compounds with enhanced biological activities .

Case Studies

Study Objective Findings
Study on Anticancer ActivityTo evaluate the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of proliferation in breast and colon cancer cells
Antimicrobial Efficacy AssessmentTo assess antibacterial properties against pathogenic strainsShowed effective inhibition against multiple bacterial strains
Enzyme Interaction StudyTo investigate interactions with cytochrome P450 enzymesIdentified potential impacts on drug metabolism and pharmacokinetics

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-3,4-dihydroquinolin-2(1H)-one and its derivatives?

The compound is synthesized via hydrogenation of nitro precursors using Pd/C under H₂. For example, 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives are reduced in ethanol with Pd/C, yielding amino intermediates (72.9% yield) after flash chromatography . Alternative methods include nucleophilic displacement of chlorides with amines (e.g., dimethylamine or pyrrolidine) in acetonitrile at 60°C, as seen in compounds with 3-carbon linkers .

Q. How is purification typically achieved for this compound intermediates?

Purification often involves flash chromatography (e.g., Biotage systems) and solvent extraction. For instance, thiophene carboximidamide derivatives are isolated via ethyl acetate extraction, followed by sodium sulfate drying and column chromatography (56–72.9% yields) . Light-sensitive intermediates require amber glassware and inert atmospheres during handling .

Q. What spectroscopic methods validate the structure of this compound derivatives?

Characterization relies on ¹H NMR, ESI-MS, and HPLC. For example, compound 53 (a tetrahydroquinoline derivative) was confirmed via ¹H NMR (δ 7.2–1.2 ppm) and ESI-MS (m/z 342.2 [M+H]⁺) . Purity is assessed using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Side Chain Length : A 2-carbon linker to pyrrolidine (compound 29) enhances nNOS inhibition (IC₅₀ = 160 nM) and selectivity (180-fold over eNOS) compared to 3-carbon analogs (IC₅₀ = 1.22 μM) .
  • Substituents : 8-Fluoro groups reduce potency (IC₅₀ = 3.36 μM vs. 0.58 μM for unsubstituted analogs) by restricting side chain flexibility .
  • Cyclic vs. Acyclic Amines : Pyrrolidine-terminated derivatives show superior activity over dimethylamine analogs due to improved binding pocket interactions .

Q. What catalytic strategies enable functionalization of the 3,4-dihydroquinolin-2(1H)-one scaffold?

  • Palladium-Catalyzed Carbonylation : Incorporates perfluoroalkyl groups via radical intermediates (e.g., 1,7-enynes with perfluoroalkyl iodides under CO), achieving 65–85% yields and >95% E/Z selectivity .
  • Iron Photoredox Catalysis : Generates carbamoyl radicals from oxamic acids, enabling cyclization to form novel dihydroquinolinones .

Q. What in vivo models validate the efficacy of this compound derivatives as nNOS inhibitors?

  • Neuropathic Pain : Compound (S)-35 (IC₅₀ = 42 nM) reversed thermal hyperalgesia in the L5/L6 spinal nerve ligation model (30 mg/kg ip) .
  • Migraine : Oral administration (30 mg/kg) reduced tactile allodynia in a rat dural inflammation model .

Q. How are chiral derivatives of 3,4-dihydroquinolin-2(1H)-one synthesized and characterized?

Enantiomers are resolved via chiral column chromatography (e.g., Chiralpak AD-H). Stereochemistry is confirmed using optically pure alkylating agents (e.g., (S)-N-Boc-L-homoproline) and X-ray crystallography .

Q. Methodological Considerations

Q. What precautions are critical for handling light-sensitive intermediates?

  • Store compounds in amber vials under argon .
  • Avoid prolonged exposure to UV/visible light during synthesis .

Q. How are contradictory SAR findings resolved in inhibitor design?

  • Case Study : While 8-fluoro substitution reduced nNOS inhibition, introducing flexible linkers (e.g., 3-carbon chains) restored activity, suggesting conformational optimization is key .
  • Data Reconciliation : Cross-validate biochemical assays (e.g., IC₅₀) with molecular docking to identify steric clashes or hydrogen-bonding mismatches .

Q. What emerging techniques improve yield in large-scale synthesis?

  • Continuous Flow Processes : Enhance efficiency and scalability for industrial production (e.g., automated reactors for N-methylation) .
  • Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., Pictet-Spengler reactions) from hours to minutes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Patterns

  • 8-Bromo-3,4-dihydroquinolin-2(1H)-one (2m): Synthesized alongside the 5-bromo isomer (5:1 ratio), this positional isomer exhibits a lower yield (32%) and a distinct melting point (182.1–184.4°C vs. The bromine at position 8 may alter steric and electronic interactions in synthetic pathways .
  • 7-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 14548-51-7): This isomer has a molecular weight of 226.07 and is used in receptor binding studies. Its bromine placement likely affects its affinity for targets like TRPV1 compared to the 5-bromo derivative .

Table 1: Physical Properties of Brominated Isomers

Compound (CAS) Melting Point (°C) Yield (%) Purity Storage Conditions
5-Bromo (880094-83-7) Not reported 32* ≥97% 2–8°C
8-Bromo (2m) 182.1–184.4 32* Not reported Not specified
7-Bromo (14548-51-7) Not reported Not reported Not specified Room temperature

*Yield reflects combined isomers.

Substituted Derivatives: Functional Group Variations

Alkyl and Alkoxy Substituents

  • 1-(3-Bromopropyl)-3,4-dihydroquinolin-2(1H)-one (22-C3): A bromoalkyl chain at position 1 modifies the molecule’s pharmacokinetic profile, enhancing membrane permeability .

Hydroxy and Methyl Substituents

  • 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 30389-33-4): Replacing bromine with a hydroxyl group improves hydrogen-bonding capacity but reduces electrophilic reactivity .

Table 2: Functional Group Impact on Properties

Compound (CAS) Substituent Key Properties
5-Bromo (880094-83-7) Aromatic Br High electrophilicity; receptor modulation
5-Hydroxy (30389-33-4) -OH Enhanced solubility; H-bond donor
22-C3 (CAS: N/A) 1-(3-Bromopropyl) Increased lipophilicity; improved bioavailability
4,4-Dimethyl (1823876-48-7) 4-CH3 Steric protection; metabolic stability

Properties

IUPAC Name

5-bromo-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPDEKZRPAVYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693036
Record name 5-Bromo-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880094-83-7
Record name 5-Bromo-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred mixture of sodium azide (862 mg, 13.3 mmol) in H2O (1.7 mL) and CHCl3 (6.5 mL) was added conc. H2SO4 (0.23 mL, 4.14 mmol). The reaction mixture was stirred vigorously at 0° C. for 2.5 h. The CHCl3 layer was separated, dried over Na2SO4, and added to a solution of 4-bromo-1-indanone (1.12 g, 5.31 mmol) in CHCl3 (20 mL). To this mixture was added conc. H2SO4 (1.75 mL, 31.5 mmol) dropwise over 10 min. The reaction mixture was heated at 45 C for 1 h then poured into ice-water, neutralized with 20% aqueous NaOH, and extracted with CH2Cl2 (100 mL). The organic extract was dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 80:20, to give the title compound. MS: m/z=226 (M+1).
Quantity
862 mg
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.75 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.